molecular formula C17H16Cl3NO2 B4112337 N-(3-phenylpropyl)-2-(2,4,5-trichlorophenoxy)acetamide

N-(3-phenylpropyl)-2-(2,4,5-trichlorophenoxy)acetamide

Cat. No.: B4112337
M. Wt: 372.7 g/mol
InChI Key: NDDOETQUYGKCBE-UHFFFAOYSA-N
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Description

N-(3-phenylpropyl)-2-(2,4,5-trichlorophenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a phenylpropyl group attached to the nitrogen atom and a trichlorophenoxy group attached to the acetamide moiety

Properties

IUPAC Name

N-(3-phenylpropyl)-2-(2,4,5-trichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl3NO2/c18-13-9-15(20)16(10-14(13)19)23-11-17(22)21-8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDOETQUYGKCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylpropyl)-2-(2,4,5-trichlorophenoxy)acetamide typically involves the following steps:

    Formation of the Phenylpropylamine: This can be achieved through the reduction of the corresponding nitro compound or via reductive amination of phenylpropyl ketone.

    Acylation Reaction: The phenylpropylamine is then reacted with 2-(2,4,5-trichlorophenoxy)acetyl chloride in the presence of a base such as triethylamine to form the desired acetamide.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylpropyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions could potentially target the amide group, converting it to an amine.

    Substitution: The trichlorophenoxy group may participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of phenylpropyl ketone or phenylpropionic acid.

    Reduction: Formation of N-(3-phenylpropyl)amine.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

N-(3-phenylpropyl)-2-(2,4,5-trichlorophenoxy)acetamide may have several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying the effects of phenylpropyl and trichlorophenoxy groups on biological systems.

    Medicine: Investigated for potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Possible applications in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)-2-(2,4,5-trichlorophenoxy)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The phenylpropyl group could be involved in hydrophobic interactions, while the trichlorophenoxy group might participate in halogen bonding or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-phenylpropyl)-2-(2,4-dichlorophenoxy)acetamide
  • N-(3-phenylpropyl)-2-(2,4,6-trichlorophenoxy)acetamide
  • N-(3-phenylpropyl)-2-(2,4,5-trifluorophenoxy)acetamide

Uniqueness

N-(3-phenylpropyl)-2-(2,4,5-trichlorophenoxy)acetamide is unique due to the specific arrangement and types of substituents on the phenoxy ring. The presence of three chlorine atoms in the 2, 4, and 5 positions can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-phenylpropyl)-2-(2,4,5-trichlorophenoxy)acetamide
Reactant of Route 2
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N-(3-phenylpropyl)-2-(2,4,5-trichlorophenoxy)acetamide

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